Nabumetone-d3

Descripción general

Descripción

Nabumetone-d3 es una versión marcada con deuterio de Nabumetone, un fármaco antiinflamatorio no esteroideo (AINE). El propio Nabumetone es un agente antiinflamatorio no ácido de administración oral que actúa como un inhibidor selectivo de la ciclooxigenasa-2 (COX-2). This compound se utiliza principalmente como estándar interno en espectrometría de masas para la cuantificación de Nabumetone .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Nabumetone-d3 implica la incorporación de átomos de deuterio en la molécula de Nabumetone. Esto se puede lograr mediante diversos métodos, incluida la hidrogenación catalítica utilizando gas deuterio o reactivos deuterados. La ruta sintética general implica los siguientes pasos:

Material de partida: La síntesis comienza con una molécula precursora, normalmente un derivado del naftaleno.

Deuteración: El precursor se somete a deuteración, donde los átomos de hidrógeno se reemplazan por deuterio. Esto se puede hacer utilizando gas deuterio (D2) en presencia de un catalizador como paladio sobre carbono (Pd/C).

Funcionalización: El intermedio deuterado se funcionaliza luego para introducir la parte butanona, lo que da como resultado la formación de this compound.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Deuteración a granel: Se someten grandes cantidades del precursor a deuteración utilizando gas deuterio y un catalizador adecuado.

Purificación: El producto deuterado se purifica mediante técnicas como la cristalización o la cromatografía para lograr los niveles de pureza deseados.

Control de calidad: El producto final se somete a un control de calidad riguroso para garantizar la consistencia y la pureza, a menudo utilizando técnicas como la resonancia magnética nuclear (RMN) y la espectrometría de masas.

Análisis De Reacciones Químicas

General Information

Nabumetone: Nabumetone (4-(6-methoxy-2-naphthyl)-2-butanone) has the molecular formula C15H16O2 and a molecular weight of 228.2863 .

Nabumetone-d3: this compound is a version of Nabumetone where three hydrogen atoms have been replaced by deuterium . This isotopic modification is often used in pharmacological research to study the metabolism, pharmacokinetics, and other properties of the parent drug .

Metabolism of Nabumetone

Nabumetone is a prodrug that requires enzymatic conversion to its active form. The primary metabolic pathway involves the following steps :

- Reduction: Nabumetone is reduced to 3-hydroxy nabumetone by aldo-keto reductase-1C family enzymes and by corticosteroid 11-beta-dehydrogenase.

- Oxidation: 3-hydroxy nabumetone then undergoes oxidative cleavage, a reaction primarily mediated by CYP1A2, to form 6-MNA (6-methoxy-2-naphthylacetic acid), which is the active metabolite responsible for COX inhibition.

- O-demethylation: 6-MNA is further metabolized via O-demethylation by CYP2C9, resulting in 6-hydroxy-2-naphthylacetic acid (6-HNA).

- Conjugation: Both 6-MNA and 6-HNA undergo conjugation reactions to form glucuronide conjugates, some of which are further conjugated with glycine residues.

Chemical Reactions of this compound

Because this compound is a labeled analog of Nabumetone, its chemical reactions are expected to be similar, with minor differences due to the presence of deuterium. Deuterium can affect the rate of metabolism of a drug .

Key reactions involving this compound include:

- Reduction : Similar to Nabumetone, this compound can undergo reduction to form 3-hydroxy this compound.

- Oxidation : The CYP1A2 enzyme mediates the conversion of the reduced metabolite to 6-MNA.

- O-demethylation : Further metabolized by CYP2C9 to form other metabolites.

- Conjugation : Both 6-MNA and 6-HNA can form glucuronide conjugates .

Other reactions

- Synthesis : Nabumetone can be synthesized through various methods, including reacting 2-acetyl-5-bromo-6-methoxynaphthalene with an alkyl acetate .

- Hydrogenation : Nabumetone can also be obtained by catalytic hydrogenation of 4-(6-methoxy-2-naphthyl)-4-hydroxybut-3-en-4-one .

Pharmacokinetics

Nabumetone is well-absorbed in the GI tract, with approximately 35% converted to its active metabolite 6-MNA during first-pass metabolism . Food increases the rate of absorption. 6-MNA is highly bound to plasma proteins (over 99%), primarily albumin .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Nabumetone is a prodrug that is metabolized into its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which selectively inhibits cyclooxygenase-2 (COX-2). This selectivity is significant as it reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. The pharmacokinetic properties of nabumetone-d3 are essential for understanding its therapeutic applications.

Key Pharmacokinetic Parameters

| Parameter | Value (Nabumetone) | Value (this compound) |

|---|---|---|

| Tmax (hours) | 2-4 | TBD |

| Half-life (hours) | 22.5 - 29.8 | TBD |

| Bioavailability | ~35% | TBD |

| Volume of Distribution | 53 L | TBD |

Note: TBD indicates that specific data for this compound may not be available or requires further research.

Therapeutic Applications

This compound has been explored for its therapeutic applications in various conditions:

- Osteoarthritis and Rheumatoid Arthritis : Clinical studies have shown that nabumetone effectively reduces pain and inflammation in patients with these conditions, with a favorable safety profile compared to traditional NSAIDs .

- Ankylosing Spondylitis : Nabumetone has been evaluated for efficacy in managing symptoms associated with ankylosing spondylitis, demonstrating comparable effectiveness to other NSAIDs .

- Soft Tissue Injuries : The drug has also been studied for its role in treating acute soft tissue injuries, providing analgesic effects similar to other NSAIDs .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of nabumetone and its deuterated form:

- Study on Efficacy in Osteoarthritis : A double-blind, randomized controlled trial compared nabumetone to placebo in patients with osteoarthritis. Results indicated significant pain reduction and improved function in those receiving nabumetone, with fewer gastrointestinal side effects compared to traditional NSAIDs .

- Long-term Safety Study : A post-marketing surveillance study involving over 10,000 patients revealed that nabumetone had a low incidence of serious adverse effects, including gastrointestinal bleeding and liver injury, which are common concerns with NSAID use .

Mecanismo De Acción

Nabumetone-d3, al igual que Nabumetone, es un profármaco que se metaboliza en el hígado a su forma activa, ácido 6-metoxi-2-naftilacético (6MNA). El metabolito activo inhibe la enzima ciclooxigenasa-2 (COX-2), que participa en la síntesis de prostaglandinas que median la inflamación y el dolor. Al inhibir selectivamente la COX-2, this compound reduce la inflamación y el dolor con menos efectos secundarios gastrointestinales en comparación con los AINE no selectivos .

Comparación Con Compuestos Similares

Compuestos similares

Nabumetone: La forma no deuterada de Nabumetone-d3.

Celecoxib: Otro inhibidor selectivo de la COX-2 utilizado como agente antiinflamatorio.

Meloxicam: Un inhibidor selectivo de la COX-2 con propiedades antiinflamatorias similares.

Unicidad

This compound es único debido a su marcaje con deuterio, lo que lo hace particularmente útil como estándar interno en química analítica. Los átomos de deuterio proporcionan una diferencia de masa distinta, lo que permite una cuantificación precisa de Nabumetone en matrices biológicas complejas utilizando espectrometría de masas .

Actividad Biológica

Nabumetone-d3 is a deuterated analog of nabumetone, a nonsteroidal anti-inflammatory drug (NSAID) primarily used for treating osteoarthritis and rheumatoid arthritis. This compound has garnered attention in pharmacological research due to its unique properties, including enhanced pharmacokinetics and metabolic stability. The following sections detail the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies.

This compound is characterized by its non-acidic nature and selective inhibition of cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory process. The compound is metabolized in the body to produce 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite responsible for its anti-inflammatory effects. The metabolic pathway includes:

- Reduction to 3-hydroxy nabumetone via aldo-keto reductase enzymes.

- Oxidative cleavage by cytochrome P450 enzymes (primarily CYP1A2) to form 6-MNA.

- O-demethylation by CYP2C9 leading to further metabolites such as 6-hydroxy-2-naphthylacetic acid (6-HNA).

This metabolic profile allows this compound to exert potent anti-inflammatory and analgesic effects while minimizing gastrointestinal side effects commonly associated with other NSAIDs due to its preferential COX-2 inhibition over COX-1 .

Therapeutic Applications

This compound has been evaluated for its efficacy in various clinical settings, particularly in managing pain and inflammation associated with arthritis. Key findings include:

- Rheumatoid Arthritis : In a comparative study, patients treated with Nabumetone exhibited significant improvements in pain relief and reduction of morning stiffness compared to those treated with naproxen .

- Osteoarthritis : Clinical trials indicate that this compound is effective in reducing symptoms of osteoarthritis, with a recommended dosage of 1 g once daily being well tolerated .

- Long-term Safety : Post-marketing surveillance has shown a low incidence of gastrointestinal complications, attributed to Nabumetone's unique chemical properties .

Comparative Studies

The following table summarizes key findings from studies comparing this compound with other NSAIDs:

Case Studies

Several case studies highlight the clinical applications and outcomes associated with this compound:

- Case Study on Efficacy : A double-blind study involving 298 patients revealed that those receiving Nabumetone showed significant improvement in the Ritchie articular index compared to those on naproxen after three months .

- Long-term Use : A cohort study followed 1,677 patients over two years, reporting a cumulative incidence of peptic ulcers at just 0.8%, demonstrating the safety profile of Nabumetone during prolonged therapy .

Propiedades

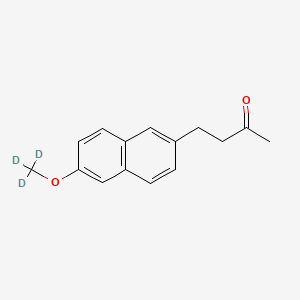

IUPAC Name |

4-[6-(trideuteriomethoxy)naphthalen-2-yl]butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXXJMDCKKHMKV-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676051 | |

| Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216770-08-9 | |

| Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.